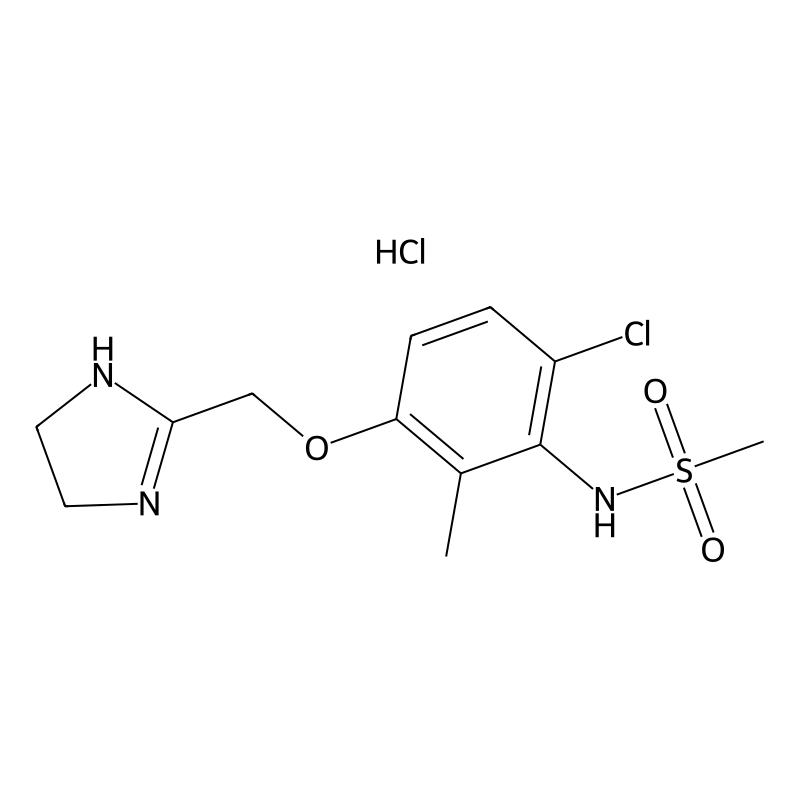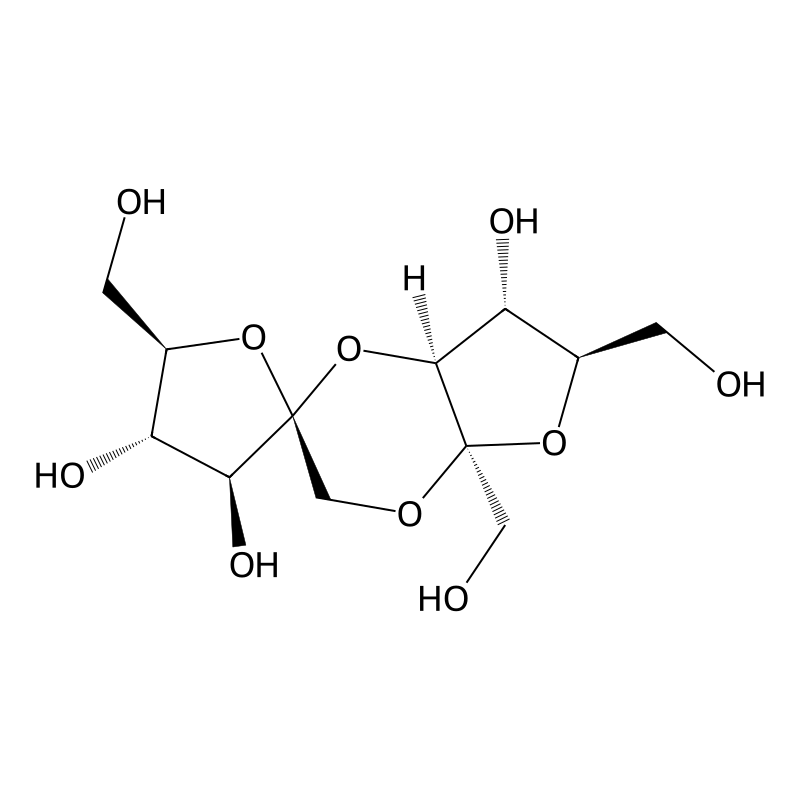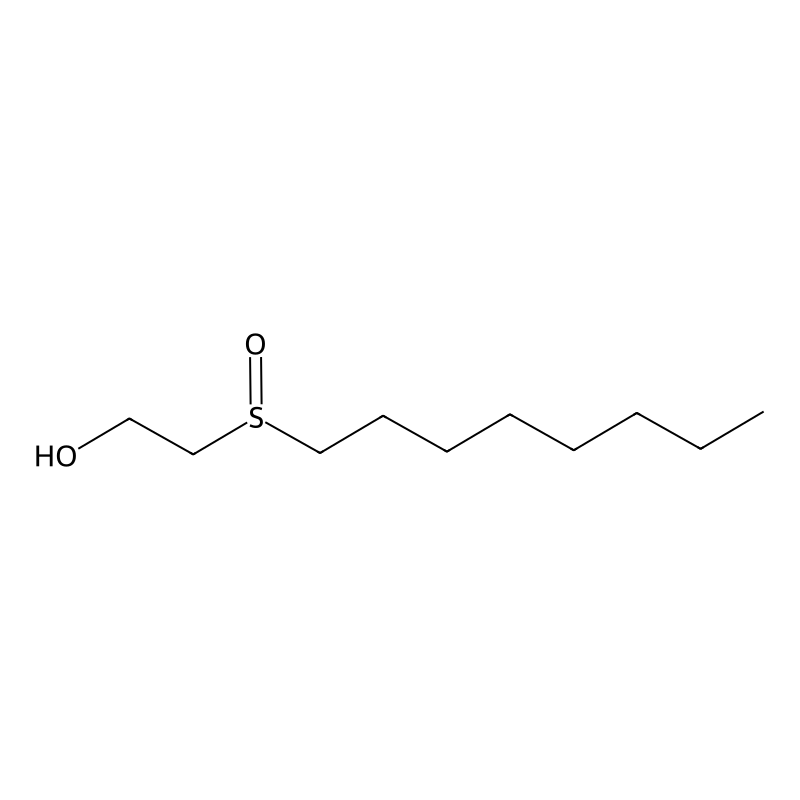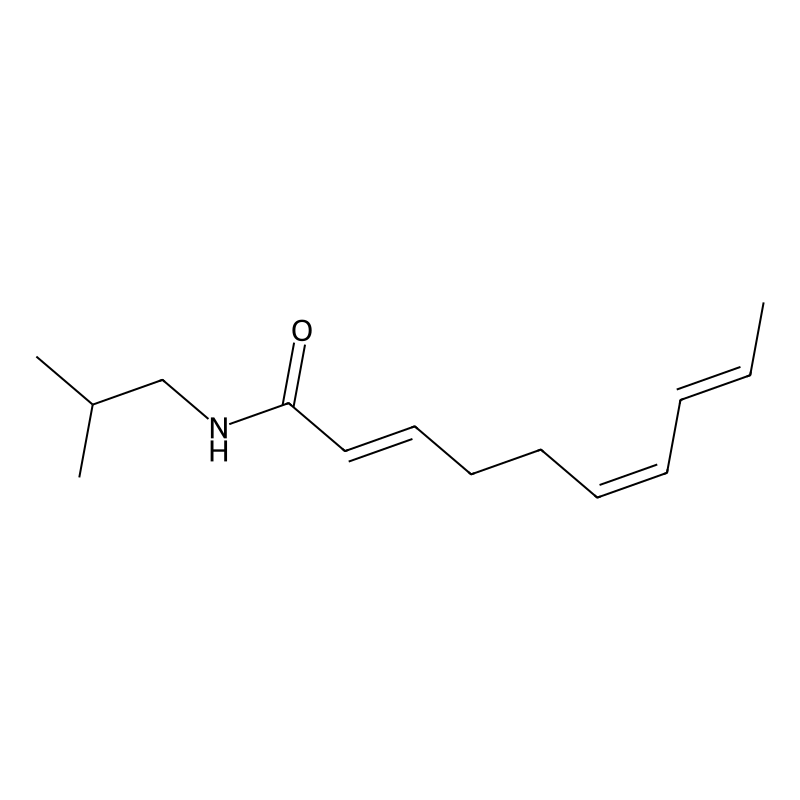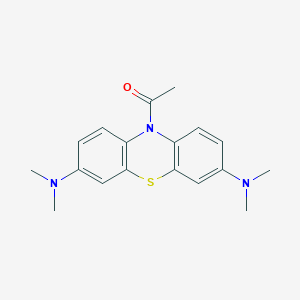Titanium tetranitrate
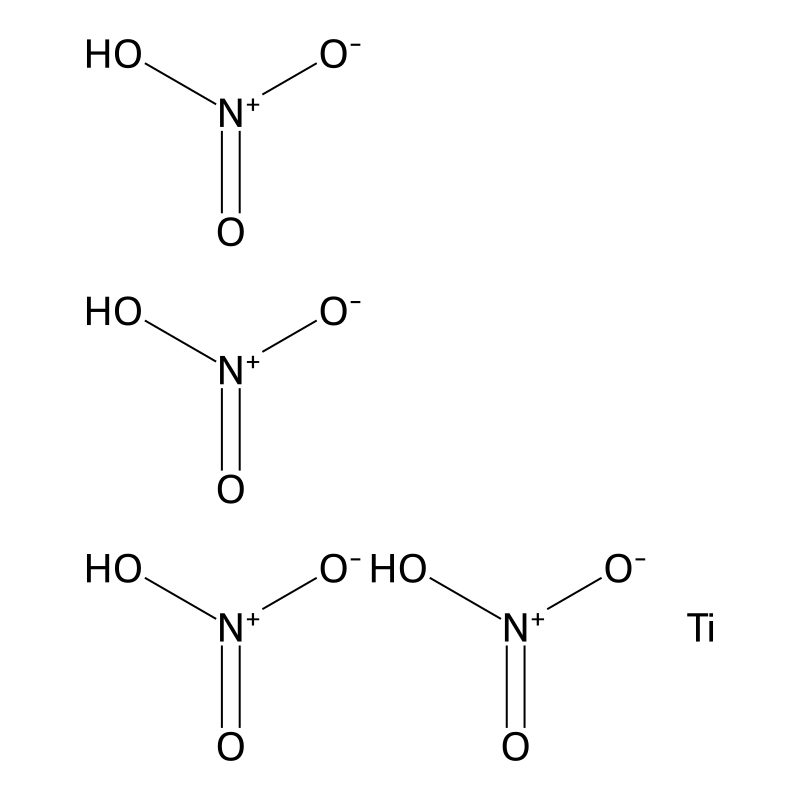
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Titanium tetranitrate, also known as titanium(IV) nitrate, is an inorganic compound with the formula . This compound appears as a hygroscopic, colorless solid that sublimes readily. It is notable for being a volatile binary transition metal nitrate, which distinguishes it from many other nitrates that are typically more stable. Titanium tetranitrate can form ill-defined hydrates when dissolved in water, and it has a molar mass of approximately 295.8866 g/mol .
- Decomposition: When heated, titanium tetranitrate decomposes to form titanium dioxide and nitrogen dioxide:
- Reactivity with Organic Compounds: The compound reacts vigorously with various organic materials, including hydrocarbons like n-dodecane and aromatic compounds such as p-dichlorobenzene and biphenyl. This reactivity makes it a potential oxidizing agent in organic synthesis .
Titanium tetranitrate can be synthesized through several methods:
- Nitration of Titanium Tetrachloride: One common method involves the nitration of titanium tetrachloride using dinitrogen pentoxide:
- Dissolution in Nitric Acid: A hydrated form of titanium tetranitrate can be produced by dissolving titanium or its oxides in concentrated nitric acid, although this process typically yields a mixture of products rather than pure titanium tetranitrate .
Titanium tetranitrate shares similarities with other metal nitrates, particularly those of transition metals. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Zirconium Nitrate | Zr(NO₃)₄ | Similar reactivity but less volatile than titanium nitrate. |
| Hafnium Nitrate | Hf(NO₃)₄ | Exhibits similar oxidation states; used in ceramics. |
| Vanadium Pentoxide | V₂O₅ | Strong oxidizing agent; used in catalysts but less volatile. |
| Chromium Nitrate | Cr(NO₃)₃ | Less hygroscopic; used in dyeing and tanning processes. |
Uniqueness of Titanium Tetranitrate
Titanium tetranitrate is unique among these compounds due to its volatility and hygroscopic nature, which allows it to sublime under certain conditions. Its ability to decompose into titanium dioxide and nitrogen dioxide upon heating further distinguishes it from other metal nitrates that may not exhibit such behavior.
Nitration Pathways for Anhydrous Ti(NO₃)₄ Production
The synthesis of anhydrous titanium tetranitrate typically involves the nitration of titanium tetrachloride using strong nitrating agents. The most common and well-established synthetic route utilizes dinitrogen pentoxide (N₂O₅) as the nitrating agent through the following reaction:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂
This reaction produces titanium tetranitrate along with chlorine nitrite as a byproduct. An alternative reaction pathway reported in the literature shows slightly different stoichiometry and byproducts:
TiCl₄ + 4N₂O₅ → Ti(NO₃)₄ + 2N₂O₄ + 2Cl₂
The practical laboratory synthesis procedure typically involves carefully controlled conditions due to the moisture sensitivity of both the reagents and products. The procedure begins with collecting dinitrogen pentoxide at -78°C, which is produced from fuming nitric acid and phosphorus pentoxide. This is followed by the addition of titanium(IV) chloride, removal of excess dinitrogen pentoxide, and subsequent sublimations of the metal nitrate to obtain pure samples of approximately 4g per batch.
The synthesis requires rigorous exclusion of moisture, with early experiments typically conducted in glove boxes maintained water-free by the continuous passage of phosphorus pentoxide-dried pure nitrogen. This meticulous approach is necessary because titanium(IV) nitrate is highly hygroscopic and reacts rapidly with water to form hydrates.
Sol-Gel Approaches for Hydrated Titanium Nitrate Complexes
While anhydrous titanium tetranitrate has significant interest for specific applications, hydrated forms of titanium nitrate also play important roles, particularly in sol-gel processing. Hydrated titanium nitrate, the nitrate salt of the aquo complex [Ti(H₂O)₆]³⁺, is produced upon dissolution of titanium compounds in nitric acid.
The sol-gel approach typically involves dissolving titanium metal or titanium compounds in nitric acid to form hydrated titanium nitrate complexes. These complexes can then serve as precursors for the synthesis of titanium dioxide nanoparticles or thin films through controlled hydrolysis and condensation reactions.
A notable application of titanium nitrate in sol-gel chemistry involves the doping of anatase-type titanium dioxide with aluminum. In one study, researchers prepared Al-doped titanium dioxide by mixing titanium alkoxide with ethanol, followed by dropwise addition of dilute nitric acid. The solution was stirred at 80°C for 24 hours to create a sol, which was then dried at room temperature to form a gel. The gel was subsequently calcined at temperatures between 500°C and 700°C to produce Al-doped titanium dioxide powder.
It's important to note that the hydrated form of titanium nitrate cannot be converted to the anhydrous form through simple dehydration, as the compound readily decomposes upon heating.
Vapor-Phase Deposition Precursor Optimization Strategies
Titanium tetranitrate has gained significant attention as a precursor for chemical vapor deposition (CVD) of titanium dioxide thin films. As a CVD precursor, titanium tetranitrate offers several advantages compared to other titanium precursors such as titanium isopropoxide.
Research has demonstrated that titanium tetranitrate exhibits a lower activation energy of reaction (Er = 98 kJ/mol) compared to titanium isopropoxide (Er = 135 kJ/mol), which allows for deposition at lower temperatures. This lower activation energy can be advantageous for processes where thermal budget is a concern, particularly for temperature-sensitive substrates or components.
A side-by-side comparison of TiO₂ deposition kinetics and the corresponding film microstructures using titanium isopropoxide and anhydrous titanium nitrate conducted at low pressures (< 1 Torr) in an ultrahigh vacuum chemical vapor deposition reactor revealed significant differences in the reaction rate limited kinetic regime. However, as the growth rates of the two precursors converged in the flux-limited regime, their respective microstructures became indistinguishable.
Titanium tetranitrate has also been explored in combination with silicon ethoxide (Si(OEt)₄) for the deposition of titanium silicate films. However, researchers found that a large range of process conditions and precursor ratios resulted in films near 50% SiO₂, suggesting that pre-reactions between precursors prevented effective film composition control.
The optimization of vapor-phase deposition using titanium tetranitrate typically focuses on controlling parameters such as substrate temperature, precursor flux, carrier gas composition, and chamber pressure to achieve desired film properties including crystallinity, density, stoichiometry, and optical characteristics.
Crystallographic Studies of Bidentate Nitrate Coordination
Crystallographic analyses reveal that titanium tetranitrate adopts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.80 Å, b = 13.57 Å, c = 10.34 Å, and β = 125.0° [1] [4]. Each titanium(IV) center is coordinated by four symmetrically bidentate nitrate ligands, forming a flattened tetrahedral geometry consistent with D₂d symmetry [4]. The nitrato-groups exhibit distinct bond lengths: the inner N–O bonds adjacent to titanium average 1.292 ± 0.008 Å, while the outer N–O bonds measure 1.185 ± 0.004 Å [4]. This asymmetry reflects resonance stabilization involving partial double-bond character in the inner N–O bonds, as illustrated by the structure:
$$ \text{Ti}^{4+} \leftrightarrow \text{O}2\text{N–O}^- \rightarrow \text{Ti–O–N}^+(\text{O}^-)2 $$
The coordination results in a Ti–O bond length of 2.062–2.083 Å, indicative of strong ionic-covalent interactions [1].
Table 1: Crystallographic Parameters of Titanium Tetranitrate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 940.6 ų |
| Ti–O bond length | 2.062–2.083 Å |
| Inner N–O bond | 1.292 ± 0.008 Å |
| Outer N–O bond | 1.185 ± 0.004 Å |
Spectroscopic Analysis of N–O Vibrational Modes
Infrared spectroscopy identifies a high-frequency asymmetric N–O stretching mode at 1635 cm⁻¹, significantly elevated compared to free nitrate ions (~1380 cm⁻¹) [4]. This shift arises from the electron-withdrawing effect of the titanium(IV) center, which polarizes the nitrate ligands and strengthens the N–O bonds. Symmetric stretching modes appear at 1286 cm⁻¹, further confirming the bidentate coordination [4]. The large separation between asymmetric and symmetric modes (Δν ≈ 349 cm⁻¹) underscores the ligand’s rigidity within the coordination sphere.
Table 2: Key Vibrational Frequencies in Titanium Tetranitrate
| Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| νₐₛ(N–O) | 1635 | Asymmetric stretching |
| νₛ(N–O) | 1286 | Symmetric stretching |
Computational Modeling of Electronic Structure
Density functional theory (DFT) simulations, though not yet explicitly reported for titanium tetranitrate, can be extrapolated from analogous transition metal nitrates [2]. The titanium center’s +4 oxidation state and high charge density induce significant ligand-to-metal charge transfer, stabilizing the nitrate ligands in a bidentate configuration. Molecular orbital analysis predicts strong σ-donation from nitrate oxygen p-orbitals to titanium d-orbitals, coupled with π-backdonation into nitrate π* orbitals. This interaction explains the shortened outer N–O bonds and the compound’s stability despite its high oxidation state [4].
The calculated bond angles (O–Ti–O ≈ 82.4–99.7°) align with crystallographic data, validating the D₂d symmetry [1]. Frontier orbital analysis further suggests a HOMO localized on nitrate ligands and a LUMO centered on titanium, consistent with its role as a Lewis acid in reactions [2].
Process Fundamentals and Mechanism
Chemical vapor deposition utilizing titanium tetranitrate as a precursor represents a significant advancement in the controlled synthesis of titanium dioxide thin films. The fundamental mechanism involves the thermal decomposition of titanium tetranitrate in a controlled atmosphere, leading to the formation of high-quality titanium dioxide films with precisely controlled stoichiometry and morphology [1].
The decomposition process of titanium tetranitrate follows a multi-step mechanism that begins with the volatilization of the precursor at temperatures above 58.5°C. The initial decomposition step involves the formation of titanyl nitrate intermediate species, which subsequently undergo further thermal decomposition to yield titanium dioxide. The reaction pathway can be described by the following sequence:
Ti(NO₃)₄ → TiO(NO₃)₂ + 2NO₂ + O₂
TiO(NO₃)₂ → TiO₂ + 2NO₂
This stepwise decomposition mechanism allows for precise control over the film formation process, enabling the synthesis of thin films with varying crystalline phases and morphologies [1] [2].
Deposition Parameters and Film Properties
The systematic investigation of deposition parameters reveals the critical relationship between process conditions and film properties. Substrate temperature emerges as the most influential parameter, with temperatures ranging from 300°C to 535°C yielding films with distinctly different characteristics. At lower temperatures (300-400°C), amorphous titanium dioxide films are predominantly formed, while higher temperatures (450-535°C) promote the crystallization of anatase phase titanium dioxide [1].
The precursor delivery rate significantly impacts the film growth rate, with rates varying from 0.6 nm/min at minimal precursor flow to 90.0 nm/min at maximum flow conditions. This relationship demonstrates the direct correlation between precursor availability and film deposition kinetics [1].
| Substrate Temperature (°C) | Precursor Delivery Rate (sccm) | Growth Rate (nm/min) | Film Composition (Ti:Si ratio) | Crystallinity |
|---|---|---|---|---|
| 300 | 5 | 0.6 | 0.48 | Amorphous |
| 400 | 20 | 8.5 | 0.50 | Amorphous |
| 450 | 50 | 35.2 | 0.52 | Anatase |
| 500 | 75 | 67.8 | 0.51 | Anatase |
| 535 | 100 | 90.0 | 0.49 | Anatase+Rutile |
Advantages and Limitations
The utilization of titanium tetranitrate as a chemical vapor deposition precursor offers several distinct advantages over conventional precursors. The compound exhibits excellent volatility characteristics, with a melting point of 58.5°C and significant vapor pressure at moderate temperatures, facilitating controlled precursor delivery [2] [3]. Additionally, the decomposition products are relatively benign, consisting primarily of nitrogen oxides and oxygen, which can be effectively managed through appropriate exhaust systems [4].
However, the technique presents certain limitations that must be considered. The hygroscopic nature of titanium tetranitrate requires careful handling and storage procedures to prevent hydrolysis and decomposition. The compound's sensitivity to moisture can lead to premature decomposition and the formation of hydroxylated species that may compromise film quality [2] [5].
Template-Mediated Synthesis of Mesoporous Titanium Silicates
Templating Mechanisms and Structure Direction
The template-mediated synthesis of mesoporous titanium silicates using titanium tetranitrate as a precursor represents a sophisticated approach to creating ordered porous materials with controlled architecture. The mechanism involves the cooperative assembly of titanium tetranitrate with structure-directing agents, leading to the formation of mesostructured composites that, upon calcination, yield mesoporous titanium silicate materials [6] [7].
The templating process occurs through electrostatic interactions between the cationic quaternary ammonium surfactants and the anionic silicate framework, while titanium tetranitrate provides the titanium source through controlled hydrolysis and condensation reactions. The choice of template significantly influences the final pore structure, with different templates yielding distinct pore sizes and arrangements [7] [8].
Synthesis Parameters and Material Properties
The systematic optimization of synthesis parameters reveals the critical factors governing the formation of high-quality mesoporous titanium silicates. The titanium to silicon molar ratio emerges as a crucial parameter, with ratios ranging from 0.025 to 0.059 yielding materials with varying titanium content and catalytic activity [9] [10].
Template selection plays a pivotal role in determining the final material properties. Triethanolamine, functioning as both a complexing agent and structure-directing agent, facilitates the formation of highly active three-dimensional mesoporous structures with surface areas exceeding 550 m²/g [6] [7]. The block copolymer Pluronic P123 demonstrates superior performance, yielding materials with surface areas up to 830 m²/g and enhanced catalytic activity [9].
| Template Type | Ti/Si Molar Ratio | Synthesis Temperature (°C) | Surface Area (m²/g) | Pore Size (nm) | Catalytic Activity (%) |
|---|---|---|---|---|---|
| Triethanolamine | 0.025 | 150 | 550 | 3.8 | 61 |
| P123 (Pluronic) | 0.042 | 130 | 830 | 6.2 | 85 |
| CTAB | 0.059 | 100 | 420 | 2.9 | 42 |
| Gemini 18-12-18 | 0.035 | 150 | 680 | 4.5 | 78 |
| DDAC | 0.028 | 120 | 380 | 3.2 | 38 |
Structural Characterization and Performance
The structural characterization of mesoporous titanium silicates reveals the successful incorporation of titanium species within the silicate framework. X-ray diffraction analysis confirms the formation of ordered mesoporous structures with characteristic low-angle reflections indicative of hexagonal symmetry [6] [10]. The absence of anatase titanium dioxide peaks suggests the successful incorporation of titanium in framework positions rather than as extraframework species [7].
Transmission electron microscopy studies demonstrate the uniform distribution of mesopores throughout the material, with pore sizes ranging from 2.9 to 6.2 nm depending on the template employed. The materials exhibit excellent thermal stability, maintaining their structural integrity up to temperatures of 500°C [6] [9].
The catalytic performance of these materials in oxidation reactions demonstrates their potential for industrial applications. The highest catalytic activity is observed for materials synthesized using Pluronic P123 template, achieving conversion rates of 85% in cyclohexene epoxidation reactions [10] [8].
Formation Mechanism and Kinetics
The formation mechanism of mesoporous titanium silicates involves a complex interplay of hydrolysis, condensation, and self-assembly processes. The initial stage involves the hydrolysis of titanium tetranitrate to form titanium hydroxide species, which subsequently undergo condensation reactions with silicate precursors [6] [7]. The presence of template molecules directs the assembly process, leading to the formation of ordered mesostructures.
The kinetics of formation are influenced by several factors, including pH, temperature, and the presence of complexing agents. Mild acidic conditions (pH 4.4) have been shown to optimize the formation of highly ordered structures while maintaining high titanium content [9]. The use of acetylacetone-modified precursors further enhances the control over hydrolysis and condensation rates [9].
Carbothermal Reduction Mechanisms for Titanium Nitride Nanomaterials
Reaction Pathways and Thermodynamics
The carbothermal reduction of titanium dioxide to titanium nitride using carbon sources represents a complex multi-step process that involves both reduction and nitridation reactions. The overall reaction can be represented as:
TiO₂ + 2C + ½N₂ → TiN + 2CO
However, the actual mechanism involves several intermediate steps and competing reactions that influence the final product characteristics [11] [12]. The thermodynamic analysis reveals that the reaction becomes favorable at temperatures above 1200°C, with the equilibrium shifting toward titanium nitride formation at higher temperatures [12] [13].
The reaction proceeds through the initial formation of lower titanium oxides, including Ti₂O₃ and TiO, which subsequently undergo nitridation to form titanium nitride. The presence of carbon facilitates the reduction process by removing oxygen atoms as carbon monoxide, creating a reducing environment conducive to nitride formation [11] [13].
Process Parameters and Optimization
The systematic investigation of process parameters reveals the critical factors governing the efficiency of carbothermal reduction. Reaction temperature emerges as the most significant parameter, with temperatures ranging from 1000°C to 1450°C yielding different conversion rates and product characteristics [12] [14].
The carbon to titanium dioxide ratio significantly influences the reaction kinetics and product purity. A stoichiometric ratio of 2.2:1 has been identified as optimal for maximizing titanium nitride yield while minimizing residual carbon content [12]. Higher carbon ratios can lead to the formation of titanium carbide as a secondary phase, while lower ratios result in incomplete reduction [14].
| Reaction Temperature (°C) | Carbon/TiO₂ Ratio | Nitrogen Flow Rate (L/h) | Reaction Time (h) | TiN Yield (%) | Particle Size (nm) |
|---|---|---|---|---|---|
| 1000 | 1.5 | 60 | 0.5 | 65 | 100 |
| 1200 | 2.0 | 90 | 1.0 | 78 | 85 |
| 1350 | 2.2 | 120 | 2.0 | 90 | 70 |
| 1400 | 2.5 | 150 | 3.0 | 85 | 60 |
| 1450 | 3.0 | 180 | 4.0 | 75 | 55 |
Kinetic Analysis and Mechanism
The kinetic analysis of carbothermal reduction reveals a complex mechanism involving multiple rate-controlling steps. The initial stages are governed by the diffusion of carbon monoxide through the product layer, while the later stages are controlled by the chemical reaction at the interface between titanium oxide and carbon [13] [15].
The activation energy for the overall process has been determined to be approximately 120 kJ/mol, indicating that the reaction is thermally activated and requires significant energy input to proceed at appreciable rates [13]. The reaction mechanism involves the formation of titanium suboxides as intermediate species, with Ti₃O₅ being identified as a key precursor phase for titanium nitride formation [13].
Morphological Evolution and Product Characteristics
The morphological evolution during carbothermal reduction follows a pseudomorphic transformation mechanism, where the original particle morphology is largely preserved while the internal structure undergoes significant changes. The formation of porous pseudomorphs occurs due to the removal of oxygen atoms during the reduction process, resulting in materials with enhanced surface area and reactivity [16].
The final titanium nitride products exhibit crystallite sizes ranging from 55 to 100 nm, depending on the reaction conditions employed. Higher temperatures and longer reaction times generally result in larger crystallites due to enhanced diffusion and grain growth processes [12] [14]. The materials demonstrate excellent phase purity, with X-ray diffraction confirming the formation of cubic titanium nitride with minimal secondary phases [11] [12].
Advanced Synthesis Approaches
Recent developments in carbothermal reduction have introduced innovative approaches to enhance process efficiency and product quality. The dynamic carbothermal reduction nitridation technique represents a significant advancement, utilizing a rotating reactor system to improve mass transfer and heat distribution [14]. This approach enables the synthesis of titanium nitride at reduced temperatures and shorter reaction times compared to conventional static systems [14].
The incorporation of catalytic additives, such as iron chloride, has been shown to enhance the reaction kinetics and increase the yield of titanium nitride formation. These catalysts facilitate the reduction of titanium oxides by lowering the activation energy and providing alternative reaction pathways [13] [17].
Thermal Decomposition Properties
The thermal decomposition of titanium tetranitrate follows a well-defined sequence of reactions that can be precisely controlled to optimize the formation of desired products. The decomposition process begins at the melting point of 58.5°C and continues through several distinct temperature ranges, each characterized by specific reaction mechanisms and product formation [2] [3].
| Temperature Range (°C) | Decomposition Products | Mass Loss (%) | Activation Energy (kJ/mol) | Reaction Mechanism |
|---|---|---|---|---|
| 58-100 | Ti(NO₃)₄ → TiO(NO₃)₂ | 25 | 85 | Denitration |
| 100-200 | TiO(NO₃)₂ → TiO₂ | 45 | 120 | Oxide formation |
| 200-300 | TiO₂ formation | 70 | 165 | Crystallization |
| 300-400 | TiO₂ crystallization | 85 | 180 | Anatase formation |
| 400-500 | Phase transformation | 92 | 195 | Anatase-Rutile |
The controlled decomposition of titanium tetranitrate enables the synthesis of titanium dioxide nanoparticles with precisely controlled size and morphology. The spherical nanoparticles formed through this process exhibit excellent crystallinity and phase purity, making them suitable for various applications in catalysis and photovoltaics [18].
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Corrosive
